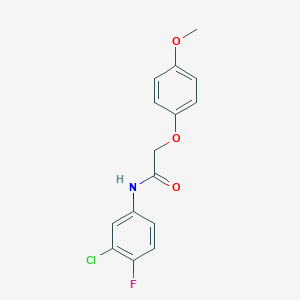
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and a methoxyphenoxy group attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and 4-methoxyphenol as the primary starting materials.
Formation of Intermediate: The 3-chloro-4-fluoroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-4-fluorophenyl)chloroacetamide.
Coupling Reaction: The intermediate N-(3-chloro-4-fluorophenyl)chloroacetamide is then reacted with 4-methoxyphenol in the presence of a base such as potassium carbonate to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The acetamide moiety can be reduced to form an amine derivative.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of 4-methoxyphenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
Wirkmechanismus
The mechanism by which N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the desired pharmacological or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-2-(4-hydroxyphenoxy)acetamide
- N-(3-chloro-4-fluorophenyl)-2-(4-ethoxyphenoxy)acetamide
- N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)acetamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of chloro and fluoro substituents on the phenyl ring also contributes to its distinct properties compared to similar compounds.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3/c1-20-11-3-5-12(6-4-11)21-9-15(19)18-10-2-7-14(17)13(16)8-10/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTFDWMPEDJGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
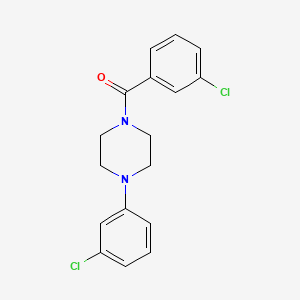
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B5582730.png)
![(4aS*,8aR*)-1-butyl-6-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5582745.png)
![N-benzyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5582759.png)
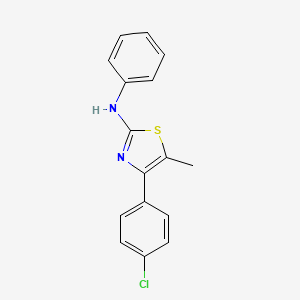
![(1R*,3S*)-7-[4-(dimethylamino)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5582777.png)
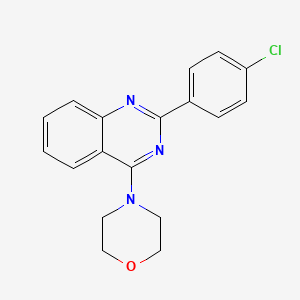
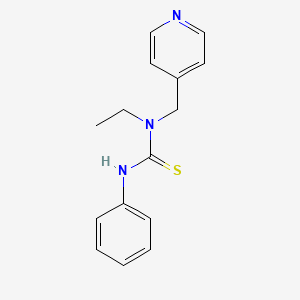
![N'-[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE](/img/structure/B5582791.png)
![4-(4-{1-[1-(1,3-thiazol-2-yl)ethyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5582799.png)
![(NE)-N-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodophenyl]methylidene]hydroxylamine](/img/structure/B5582813.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B5582823.png)
![N-(4-FLUOROPHENYL)-2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE](/img/structure/B5582825.png)
![1-(3-chlorophenyl)-4-[(3-fluoro-4-hydroxyphenyl)acetyl]-2-piperazinone](/img/structure/B5582827.png)
